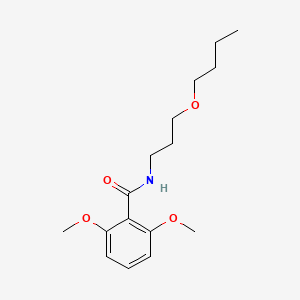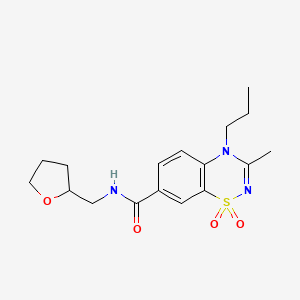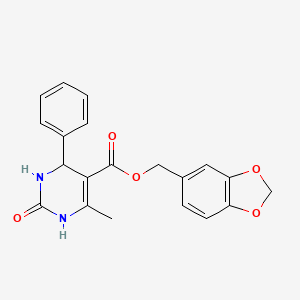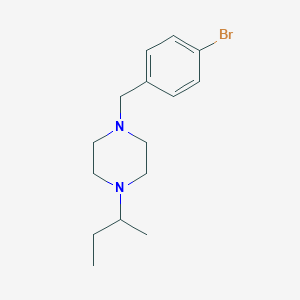![molecular formula C15H20N2O3 B5119545 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-555 is a cyclohexane-based compound, and its chemical structure consists of a carboxylic acid, an amino acid, and a carbonyl group.
作用机制
The mechanism of action of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and, therefore, the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have analgesic effects. This is likely due to its ability to inhibit the production of prostaglandins, which are involved in pain signaling. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid for lab experiments is its specificity for COX-2. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound selectively inhibits COX-2. This makes it a useful tool for studying the role of COX-2 in inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of interest is its potential use in the treatment of cancer. COX-2 has been shown to be overexpressed in many types of cancer, and inhibiting its activity may have anti-tumor effects. Another area of interest is the development of more soluble forms of this compound, which would make it easier to work with in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
合成方法
The synthesis of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dicarboxylic anhydride. The reaction occurs in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. The yield of the reaction is typically around 50%.
科学研究应用
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-7-12(8-6-11)16-14(20)17-15(13(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASDETCBNGBWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)
![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)



![N-(5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5119528.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119563.png)